4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile
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Overview
Description
4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile is a chemical compound with the molecular formula C11H13N3O2S and a molecular weight of 251.3 g/mol. This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities, making them valuable in various fields of scientific research .
Preparation Methods
The synthesis of 4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile typically involves the reaction of thiazole derivatives with morpholine and a suitable nitrile source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activities associated with thiazole derivatives.
Medicine: Explored for its potential as an anticancer agent, as thiazole derivatives have shown cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer chemotherapy.
Tiazofurin: An antineoplastic drug with cytotoxic activity against cancer cells.
Properties
IUPAC Name |
4-[3-(1,3-thiazol-4-yl)propanoyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c12-5-10-6-16-4-3-14(10)11(15)2-1-9-7-17-8-13-9/h7-8,10H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQLFUNYTQWFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCC2=CSC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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